molecular formula C5H12ClN B1526947 (R)-1-Cyclopropylethanamine hydrochloride CAS No. 195252-68-7

(R)-1-Cyclopropylethanamine hydrochloride

Cat. No. B1526947
CAS RN: 195252-68-7
M. Wt: 121.61 g/mol
InChI Key: WZWFMMNJURDPFP-PGMHMLKASA-N
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Description

Cyclopropylethanamine is a type of organic compound containing a cyclopropyl group attached to an ethanamine. Hydrochloride refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base . The hydrochloride form of a compound is often used to increase its solubility, which can be desirable for substances used in medications .


Molecular Structure Analysis

The molecular structure of “®-1-Cyclopropylethanamine hydrochloride” would be determined by the arrangement of its atoms and the bonds between them. Typically, techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to analyze molecular structures .


Chemical Reactions Analysis

The chemical reactions involving “®-1-Cyclopropylethanamine hydrochloride” would depend on its chemical structure and the conditions under which the reactions are carried out. Quantitative analysis methods, such as titration or spectrophotometry, could be used to determine the amounts or concentrations of substances present in a sample .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as solubility, stability, melting point, boiling point, and reactivity. These properties can be determined through various experimental methods .

Scientific Research Applications

  • Polyamide and Polyurethane Synthesis
    The addition of cysteamine hydrochloride to limonene, which is structurally similar to (R)-1-cyclopropylethanamine hydrochloride, has been explored for the synthesis of renewable monomers for polyamide and polyurethane. These monomers can synthesize polyamides with adjustable thermal properties and can also transform into dicarbamates for polyurethane synthesis via a phosgene-free route. This showcases the potential for utilizing similar compounds in renewable resource applications (Firdaus & Meier, 2013).

  • Preparation of Cyclophosph(III)azanes and Related Compounds
    The formation of cyclophosph(III)azanes, a class of compounds, involves the reaction of phosphorus trichloride with ethylamine hydrochloride, a compound related to (R)-1-cyclopropylethanamine hydrochloride. These compounds have potential applications in various chemical syntheses, demonstrating the utility of similar amines in complex chemical reactions (Harvey, Keat, & Rycroft, 1983).

  • Synthesis of Zinc(II) Complexes for Antimicrobial Activities
    The synthesis of a tetranuclear zinc(II) complex using cysteamine hydrochloride (structurally related to (R)-1-cyclopropylethanamine hydrochloride) demonstrates the potential of such compounds in preparing complexes with significant antimicrobial activities against gram-negative bacteria and yeasts (Akhtar et al., 2015).

  • Chiral Stationary Phase in Chromatography
    The use of R-enantiomers of specific compounds, similar to (R)-1-cyclopropylethanamine hydrochloride, for the development of chiral stationary phases in chromatography illustrates their potential in analytical chemistry. This application is crucial for the separation and analysis of chiral compounds in various scientific fields (Ramisetti et al., 2017).

  • Cycloaddition Reactions in Organic Synthesis
    The use of cyclopropane derivatives in cycloaddition reactions for the synthesis of complex organic structures indicates the potential of compounds like (R)-1-cyclopropylethanamine hydrochloride in advanced organic synthesis processes (Schlosser & Le Van, 1975).

  • Enantiomeric Drug Analysis
    The study of enantiomeric forms of drugs highlights the importance of understanding the distinct biological activities of each enantiomer, similar to the R- and S- forms of (R)-1-cyclopropylethanamine hydrochloride. This research is crucial for the development of more effective and safer pharmaceuticals (Xue Ming, 2003).

  • Ethylene Action Inhibition in Plant Growth
    The study of 1-methylcyclopropene, a molecule with a similar cyclopropane structure, as an inhibitor of ethylene action in plants, demonstrates the potential of cyclopropane derivatives like (R)-1-cyclopropylethanamine hydrochloride in agricultural sciences (Blankenship & Dole, 2003).

  • Inhibitory Effects on Protein Kinases
    Research on roscovitine, an inhibitor of cyclin-dependent kinases, and its interaction with various protein kinases, suggests the potential of structurally similar compounds like (R)-1-cyclopropylethanamine hydrochloride in biomedical research, especially in understanding cellular actions and drug development (Bach et al., 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many hydrochlorides are considered hazardous and can cause skin burns and eye damage .

properties

IUPAC Name

(1R)-1-cyclopropylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4(6)5-2-3-5;/h4-5H,2-3,6H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWFMMNJURDPFP-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Cyclopropylethanamine hydrochloride

CAS RN

195252-68-7
Record name (1R)-1-cyclopropylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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